molecular formula C18H23NO2 B11844548 3-(3-Cyclohexylpropyl)-2,4-quinolinediol CAS No. 5427-45-2

3-(3-Cyclohexylpropyl)-2,4-quinolinediol

Katalognummer: B11844548
CAS-Nummer: 5427-45-2
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: MYEOTJDGYRQIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Cyclohexylpropyl)-2,4-quinolinediol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclohexylpropyl)-2,4-quinolinediol typically involves the reaction of quinoline derivatives with cyclohexylpropyl groups under controlled conditions. One common method involves the use of cyclohexylpropyl bromide and 2,4-dihydroxyquinoline as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Cyclohexylpropyl)-2,4-quinolinediol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(3-Cyclohexylpropyl)-2,4-quinolinediol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Cyclohexylpropyl)-2,4-quinolinediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a cyclohexylpropyl group with a quinoline core makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

5427-45-2

Molekularformel

C18H23NO2

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-(3-cyclohexylpropyl)-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C18H23NO2/c20-17-14-10-4-5-12-16(14)19-18(21)15(17)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2,(H2,19,20,21)

InChI-Schlüssel

MYEOTJDGYRQIFA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CCCC2=C(C3=CC=CC=C3NC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.